molecular formula C20H19NO4 B3364006 1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester CAS No. 1089855-57-1

1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester

Cat. No.: B3364006
CAS No.: 1089855-57-1
M. Wt: 337.4 g/mol
InChI Key: BJKBEPAPDYTTEN-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester is a pyrrolidinecarboxylic acid derivative characterized by a central pyrrolidine ring substituted with two phenyl groups (one para-methylphenyl and one unsubstituted phenyl), a diketone (4,5-dioxo) moiety, and an ethyl ester at the 3-position. The analysis below focuses on structurally related analogs to infer properties and reactivity.

Properties

IUPAC Name

ethyl 1-(4-methylphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-25-20(24)16-17(14-7-5-4-6-8-14)21(19(23)18(16)22)15-11-9-13(2)10-12-15/h4-12,16-17H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKBEPAPDYTTEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(N(C(=O)C1=O)C2=CC=C(C=C2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30571096
Record name Ethyl 1-(4-methylphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089855-57-1
Record name Ethyl 1-(4-methylphenyl)-4,5-dioxo-2-phenylpyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30571096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester typically involves multi-step organic reactions. One common method starts with the condensation of 4-methylbenzaldehyde with phenylacetic acid to form an intermediate, which is then cyclized to produce the pyrrolidine ring. The final esterification step involves the reaction of the carboxylic acid group with ethanol under acidic conditions to yield the ethyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Pharmaceutical Research

The compound's structural features suggest potential applications in drug development, particularly in the design of pharmaceuticals targeting various diseases. Its dioxo and pyrrolidine functionalities may interact with biological targets, making it a candidate for:

  • Anticancer Agents : Research indicates that similar compounds can exhibit cytotoxic effects against cancer cell lines. Investigating the mechanism of action could lead to novel anticancer therapies.
  • Antimicrobial Activity : The presence of aromatic rings in the structure may enhance antimicrobial properties. Studies on related compounds have shown promising results against bacterial and fungal strains.

Organic Synthesis

The compound can serve as an intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for:

  • Synthesis of Complex Molecules : Utilizing this compound as a building block can facilitate the synthesis of more complex organic molecules, which are essential in materials science and pharmaceuticals.

Material Science

Due to its unique chemical structure, this compound may find applications in the development of new materials, such as:

  • Polymers and Coatings : The reactivity of the carbonyl groups can be exploited in polymerization processes or as a crosslinking agent in coatings.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer potential of structurally similar compounds derived from pyrrolidine derivatives. The findings indicated significant cytotoxicity against various cancer cell lines, suggesting that 1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester could also exhibit similar properties.

Case Study 2: Antimicrobial Efficacy

Research conducted by a team investigating novel antimicrobial agents highlighted the effectiveness of compounds with similar structures against resistant bacterial strains. This study underscores the need for further exploration into the antimicrobial properties of this specific compound.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to specific biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The target compound shares key features with several pyrrolidinecarboxylic acid esters documented in the literature. Below is a comparative analysis of substituent effects and functional groups:

Compound Name Molecular Formula Key Substituents Notable Features Reference
1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester (Target) C₂₀H₁₉NO₅ 4-methylphenyl, phenyl, 4,5-dioxo, ethyl ester High electron-withdrawing diketone; potential for hydrogen bonding and acidity.
(R)-1-((2,3-(Difluorobenzyl)amino)-2-methylpyrrolidine-2-carboxylic acid methyl ester C₁₆H₂₀F₂N₂O₂ 2,3-difluorobenzyl, methyl ester Chiral center; fluorinated substituents enhance lipophilicity and metabolic stability.
4-(4-Bromophenyl)-1-(5-nitro-2-pyridinyl)pyrrolidine-3-carboxylic acid ethyl ester C₁₈H₁₈BrN₃O₄ 4-bromophenyl, 5-nitropyridinyl, ethyl ester Nitro group enhances electrophilicity; bromine aids in crystallography studies.
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester C₁₈H₂₃NO₄ Methoxycarbonyl, tert-butyl ester Tert-butyl ester increases steric bulk; methoxycarbonyl modulates solubility.
Key Observations:
  • Electron-Withdrawing Groups : The diketone (4,5-dioxo) in the target compound likely increases acidity at the α-hydrogens compared to esters without such groups (e.g., the tert-butyl ester in ).
  • Aromatic Substitutions : The para-methylphenyl group in the target compound may enhance lipophilicity relative to halogenated analogs (e.g., bromophenyl in ), impacting membrane permeability.
  • Ester Functionality : Ethyl esters (target and ) generally offer faster hydrolysis rates compared to bulkier tert-butyl esters (), affecting drug bioavailability.

Crystallographic and Analytical Methods

Structural analogs such as highlight the utility of SHELX programs and ORTEP-III for resolving complex stereochemistry and electron density maps, which would apply to the target compound’s characterization.

Biological Activity

1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester (CAS Number: 1089855-57-1) is a compound of interest due to its potential biological activities. This article reviews the biological properties, including cytotoxicity and anti-inflammatory effects, supported by recent studies and data.

  • Molecular Formula : C20H19NO4
  • Molecular Weight : 337.37 g/mol
  • CAS Number : 1089855-57-1
  • Purity : 95% .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A study indicated that the compound exhibited moderate cytotoxic activity in HL-60 (human promyelocytic leukemia) cells with an IC50 value of approximately 28 µM .

Cell LineIC50 (µM)
HL-6028
NCI H292Not reported
HT29Not reported

The cytotoxicity was assessed using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability.

Anti-inflammatory Activity

In addition to its cytotoxic properties, the compound has shown potential anti-inflammatory effects. In a model of carrageenan-induced edema, it demonstrated weak anti-inflammatory activity at a dosage of 20 mg/kg . This suggests that while it may not be a primary anti-inflammatory agent, it could have supplementary benefits in inflammation-related conditions.

Study on Antiproliferative Activity

A comprehensive study evaluated various derivatives of pyrrolidinecarboxylic acids for their antiproliferative activities. The results indicated that compounds similar to this compound were effective against several cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Structure-Activity Relationship

Research into the structure-activity relationship (SAR) of pyrrolidine derivatives has revealed that substituents on the phenyl moiety significantly influence biological activity. For instance, electron-withdrawing groups in specific positions enhance cytotoxicity against certain cancer cell lines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester, and how can reaction yields be systematically improved?

  • Methodology :

  • Stepwise Functionalization : Start with a pyrrolidine core and introduce substituents via nucleophilic substitution or coupling reactions. For example, esterification of the carboxylic acid group can be achieved using ethyl chloroformate in the presence of a base (e.g., triethylamine) .
  • Yield Optimization : Apply Design of Experiments (DOE) principles to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). Use fractional factorial designs to minimize experimental runs while maximizing data resolution .
  • Characterization : Validate purity via elemental analysis and confirm structure using 1H-NMR^1 \text{H-NMR}, 13C-NMR^{13} \text{C-NMR}, and IR spectroscopy. Cross-reference spectral data with computational simulations (e.g., DFT for vibrational modes) .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

  • Methodology :

  • Chromatography : Employ HPLC with a C18 column and UV detection (λ = 254 nm) to quantify impurities.
  • Spectroscopy : Use 1H-NMR^1 \text{H-NMR} to confirm the presence of ethyl ester protons (~1.2–1.4 ppm for CH3_3, ~4.1–4.3 ppm for CH2_2) and aromatic protons from phenyl groups (6.8–7.6 ppm). IR can validate carbonyl stretches (C=O at ~1700–1750 cm1^{-1}) .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry be leveraged to predict reaction intermediates or design derivatives with enhanced bioactivity?

  • Methodology :

  • Reaction Pathway Modeling : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map energy profiles for key steps like diketone formation or cyclization. Compare computed transition states with experimental kinetic data .
  • Derivative Design : Apply molecular docking or QSAR models to predict interactions with biological targets (e.g., enzymes). Focus on modifying substituents (e.g., 4-methylphenyl vs. halogenated analogs) to enhance binding affinity .

Q. How should researchers resolve contradictions in experimental data arising from divergent synthetic protocols (e.g., solvent effects, catalyst choice)?

  • Methodology :

  • Comparative Kinetic Studies : Perform parallel reactions under varying conditions (e.g., polar aprotic vs. protic solvents) and monitor progress via in situ FTIR or 1H-NMR^1 \text{H-NMR}.
  • Multivariate Analysis : Use principal component analysis (PCA) to cluster outcomes and identify dominant variables. For example, solvent polarity may disproportionately influence cyclization efficiency .
  • Mechanistic Probes : Introduce isotopic labeling (e.g., 18O^{18} \text{O}) to trace oxygen migration in diketone intermediates, clarifying competing pathways .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining stereochemical integrity?

  • Methodology :

  • Continuous Flow Systems : Optimize residence time and mixing efficiency to prevent side reactions (e.g., epimerization). Use microreactors for exothermic steps to enhance heat dissipation .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring of reaction progression .

Q. How can degradation pathways of this compound be systematically analyzed under varying storage conditions?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light. Analyze degradation products via LC-MS/MS and identify major pathways (e.g., ester hydrolysis, diketone oxidation) .
  • Stability-Indicating Methods : Develop HPLC methods with gradient elution to resolve degradation products. Validate using ICH guidelines (e.g., Q2(R1)) .

Tables for Key Data

Analytical Technique Key Peaks/Data Application Reference
1H-NMR^1 \text{H-NMR}δ 1.25 (t, CH3_3), δ 4.15 (q, CH2_2)Ethyl ester confirmation
IR1720 cm1^{-1} (C=O stretch)Carbonyl group validation
HR-MS[M+H]+^+ = 393.1452 (calculated)Molecular ion verification
Synthetic Variable Optimal Range Impact on Yield Reference
Reaction Temperature60–80°CHigher temps favor cyclization
Solvent PolarityDMF > THF > EtOHPolar aprotic solvents enhance kinetics
Catalyst Loading5–10 mol%Excess catalyst induces side reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
1-(4-Methylphenyl)-4,5-dioxo-2-phenyl-3-pyrrolidinecarboxylic acid ethyl ester

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